molecular formula C11H20O3 B3422147 9-(oxiran-2-yl)nonanoic Acid CAS No. 2443-41-6

9-(oxiran-2-yl)nonanoic Acid

Cat. No.: B3422147
CAS No.: 2443-41-6
M. Wt: 200.27 g/mol
InChI Key: LICWDODMDFJCCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(oxiran-2-yl)nonanoic acid typically involves the epoxidation of 10-undecenoic acid. A common method includes cooling a solution of 10-undecenoic acid to 0°C and adding meta-chloroperbenzoic acid portion-wise. The reaction mixture is then allowed to come to room temperature and stirred for approximately 4.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using similar conditions as described above. The scalability of this process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 9-(oxiran-2-yl)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols or other functionalized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Meta-chloroperbenzoic acid is commonly used for the epoxidation of 10-undecenoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group.

    Substitution: Nucleophiles such as amines or alcohols can react with the epoxide ring under appropriate conditions.

Major Products:

    Diols: Formed from the ring-opening of the epoxide.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

9-(oxiran-2-yl)nonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the production of glycidyl-free chain extenders.

    Biology: Investigated for its potential in modifying biological molecules and studying enzyme-catalyzed reactions.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of 9-(oxiran-2-yl)nonanoic acid involves the reactivity of its epoxide ring and carboxylic acid group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products. The carboxylic acid group can participate in esterification and reduction reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

    9-(2-oxiranyl)nonanoic acid: Another name for the same compound.

    Oxiranecarbonitriles: Compounds with both an oxirane ring and a cyano group, used in similar synthetic applications.

Uniqueness: 9-(oxiran-2-yl)nonanoic acid is unique due to its combination of an epoxide ring and a long aliphatic chain, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the production of complex molecules and materials.

Properties

IUPAC Name

9-(oxiran-2-yl)nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c12-11(13)8-6-4-2-1-3-5-7-10-9-14-10/h10H,1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICWDODMDFJCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2443-41-6
Record name 9-(oxiran-2-yl)nonanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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